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Compound of Interest

Compound Name: AM-8123

Cat. No.: B12415121 Get Quote

A deep dive into the preclinical data of the apelin receptor agonist AM-8123 and its

alternatives, providing researchers and drug development professionals with a comprehensive

guide to its performance and mechanisms of action across different species.

AM-8123 is a selective, small-molecule agonist for the apelin receptor (APJ), a G protein-

coupled receptor that plays a crucial role in cardiovascular regulation. Investigated primarily for

the treatment of heart failure, AM-8123 has been the subject of several preclinical studies to

evaluate its efficacy, pharmacokinetics, and mechanism of action. This guide provides a

comparative analysis of AM-8123 with other notable APJ agonists, AMG 986 and BMS-986224,

summarizing key findings in various animal models to aid in the ongoing research and

development of novel heart failure therapies.

In Vitro Functional Comparison
The in vitro activity of AM-8123 and its counterparts has been assessed through various

functional assays, primarily focusing on their ability to modulate downstream signaling

pathways of the APJ receptor.

Table 1: In Vitro Potency of APJ Agonists
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Compound Assay Species EC50 (log) Reference

AM-8123 cAMP Inhibition Human -9.44 ± 0.04 [1]

GTPγS Binding Human -8.95 ± 0.05

β-arrestin

Recruitment
Human -9.45 ± 0.08 [1]

AMG 986 cAMP Inhibition Human -9.64 ± 0.03 [1]

GTPγS Binding Human -9.54 ± 0.03

β-arrestin

Recruitment
Human -9.61 ± 0.13 [1]

BMS-986224 cAMP Inhibition Human -10.7 (pEC50) [2][3]

Receptor Binding

(Kd)
Human 0.3 nM [2][3]

pyr-apelin-13

(endogenous

ligand)

cAMP Inhibition Human -9.93 ± 0.03 [1]

GTPγS Binding Human -8.10 ± 0.05

β-arrestin

Recruitment
Human -8.96 ± 0.03 [1]

Cross-Species Pharmacokinetic Profile
Pharmacokinetic studies in rats and dogs have been crucial in understanding the absorption,

distribution, metabolism, and excretion (ADME) properties of AM-8123 and AMG 986. These

studies have demonstrated their improved oral bioavailability compared to the endogenous

peptide ligand, apelin.

Table 2: Pharmacokinetic Parameters of AM-8123 and AMG 986 in Rats and Dogs
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Parameter AM-8123 AMG 986 Species Reference

Volume of

Distribution (Vss)

(L/kg)

0.81 0.6 Rat

0.33 0.94 Dog

Clearance

(mL/min/kg)
Moderate Moderate Rat

Low Low Dog

Terminal Half-life

(hours)
3.2 2.2 Rat

2.39 4.2 Dog

Oral

Bioavailability

(%)

Appreciably

greater than pyr-

apelin-13

Appreciably

greater than pyr-

apelin-13

Rat & Dog

Pharmacokinetic data for BMS-986224 in rats indicates that subcutaneous infusion at doses of

0.192 mg/kg and 3 mg/kg resulted in steady-state plasma concentrations of 102 and 2686

nmol/L, respectively.[2][4]

In Vivo Efficacy in Disease Models
The therapeutic potential of AM-8123 has been evaluated in established animal models of

heart failure, providing insights into its effects on cardiovascular function.

Rat Myocardial Infarction (MI) Model
In a rat model of myocardial infarction, chronic oral administration of AM-8123 demonstrated

significant improvements in cardiac function. Treatment with AM-8123 led to a sustained

increase in ejection fraction and a reduction in myocardial collagen content, indicative of

attenuated cardiac remodeling.[5] These beneficial effects were comparable to those observed

with the angiotensin receptor blocker losartan.

Canine Tachypaced Heart Failure Model
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In a canine model of tachypacing-induced heart failure, acute intravenous infusion of AM-8123
resulted in improved cardiovascular function in anesthetized dogs. However, these effects were

not observed in conscious animals, suggesting a potential influence of anesthesia on the drug's

activity.

Signaling Pathway and Mechanism of Action
AM-8123, along with AMG 986 and BMS-986224, exerts its effects by activating the APJ

receptor, which triggers a cascade of intracellular signaling events. A key mechanism involves

the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the

promotion of Gα protein activation. Furthermore, these agonists have been shown to induce

the phosphorylation of downstream kinases, including Extracellular signal-Regulated Kinase

(ERK) and Protein Kinase B (AKT), which are involved in cell survival and growth pathways.[6]
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Experimental Protocols
In Vitro Functional Assays

cAMP Inhibition Assay: Human APJ-overexpressing cells were stimulated with forskolin to

induce cAMP production. The ability of test compounds to inhibit this forskolin-stimulated

cAMP production was measured, and EC50 values were determined.[1]

GTPγS Binding Assay: Membranes from cells overexpressing the human APJ receptor were

incubated with GDP and [35S]GTPγS in the presence of varying concentrations of the test

compounds. The amount of [35S]GTPγS bound to the membranes was quantified to

determine the extent of G protein activation.

β-arrestin Recruitment Assay: A PathHunter β-arrestin recruitment assay was used to

measure the interaction between the APJ receptor and β-arrestin upon agonist stimulation.

The potency of the compounds to induce this interaction was quantified.[1]

In Vivo Animal Models
Rat Myocardial Infarction Model: Myocardial infarction was induced in rats by permanent

ligation of the left anterior descending (LAD) coronary artery.[7][8][9][10] Following a

recovery period, animals were treated with the test compounds or vehicle. Cardiac function

was assessed using echocardiography at baseline and various time points post-treatment.

Histological analysis of the heart tissue was performed at the end of the study to evaluate

cardiac fibrosis and remodeling.

Canine Tachypaced Heart Failure Model: Heart failure was induced in beagle dogs by rapid

ventricular pacing.[11][12][13] Hemodynamic parameters were continuously monitored using

telemetry devices. The acute effects of intravenous drug administration on cardiovascular

function were evaluated in both anesthetized and conscious states.
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Conclusion
The collective findings from in vitro and in vivo studies demonstrate that AM-8123 is a potent

and orally bioavailable APJ agonist with the potential to improve cardiac function in the setting

of heart failure. Comparative data with AMG 986 and BMS-986224 suggest that while all three

compounds effectively activate the APJ receptor, there may be subtle differences in their

potency and pharmacokinetic profiles. The cross-species validation of AM-8123's efficacy in

both rodent and canine models provides a strong rationale for its continued investigation as a

novel therapeutic agent for heart failure. Further studies are warranted to fully elucidate the

long-term safety and efficacy of these compounds and to determine their potential for clinical

translation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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